molecular formula C9H9FN2O B2453457 N-cyclopropyl-3-fluoropyridine-4-carboxamide CAS No. 1490840-10-2

N-cyclopropyl-3-fluoropyridine-4-carboxamide

Cat. No.: B2453457
CAS No.: 1490840-10-2
M. Wt: 180.182
InChI Key: UHJMSRZMCALTEN-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-fluoropyridine-4-carboxamide is a fluorinated pyridine derivative with a molecular weight of 180.18 g/mol. This compound is known for its unique structural properties, which make it a valuable candidate for various research and development projects .

Properties

IUPAC Name

N-cyclopropyl-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-8-5-11-4-3-7(8)9(13)12-6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJMSRZMCALTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology from US10160695B2

The patent US10160695B2 details radiofluorination of pyridine N-oxides using [18F]fluoride, applicable to non-radioactive synthesis with natural fluorine:

Reaction Scheme

Pyridine N-oxide (C4 leaving group)  
+ K[18F]/K222 → 3-Fluoropyridine derivative  

Key Parameters

  • Substrate : 4-nitro- or 4-chloropyridine N-oxide
  • Fluoride Source : Tetrabutylammonium fluoride (TBAF) or KF/Kryptofix 222 complex
  • Temperature : 80-120°C in DMSO or DMF
  • Yield : 58-77% for meta-fluorinated products

Mechanistic Insight
Fluoride ion attacks the N-oxide at C3 via σ-complex intermediate, with subsequent rearomatization through elimination of the leaving group (Fig. 1).

Carboxamide Formation Strategies

Coupling of 3-Fluoropyridine-4-carboxylic Acid

The ACS Medicinal Chemistry Letter protocol adapts carbodiimide-mediated amidation:

Procedure

  • Activate 3-fluoropyridine-4-carboxylic acid with HATU in DMF
  • Add N-cyclopropylamine (2 eq) and DIPEA (3 eq)
  • Stir at 25°C for 12 h
  • Purify by silica chromatography (EtOAc/hexane)

Yield : 67-82% (dependent on fluorine positioning)

Critical Note
Steric hindrance from C3 fluorine necessitates elevated coupling reagent stoichiometry (1.5 eq HATU).

Integrated Synthesis Routes

One-Pot Fluorination-Amidation

Combining fluorination and amidation steps reduces intermediate isolation:

Optimized Conditions

Step Reagents Temp (°C) Time (h)
1 N-oxidation (H2O2/AcOH) 80 4
2 Fluorination (TBAF/DMSO) 110 2
3 Carboxylic acid hydrolysis (NaOH/EtOH) 70 1
4 Amide coupling (EDCl/HOBt) 25 12

Overall Yield : 41% (four steps)

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Steps Overall Yield (%) Purity (HPLC) Scalability
N-oxide fluorination 4 41 95.2 Pilot-scale demonstrated
Carboxylic acid coupling 3 67 98.1 Limited by HATU cost
Reductive amination 3 54 92.7 Requires specialized equipment

Regiochemical Control Challenges

Competing Fluorination Positions

Nitration studies on pyridines demonstrate inherent regioselectivity challenges:

  • Electron-deficient rings favor C3 substitution (67% vs C2: 22% in nitro group migration)
  • Steric effects from C4 carboxamide direct fluorine to C3 (ortho/para ratio 1:4.3)

Mitigation Strategies

  • Use bulky directing groups (tert-butyl carbamate) at C4 to enhance C3 selectivity
  • Employ low-temperature fluorination (-78°C) to slow kinetic byproduct formation

Industrial-Scale Considerations

Solvent Selection Matrix

Table 2. Solvent Impact on Amidation Yield

Solvent Dielectric Constant Yield (%) Impurity Profile
DMF 36.7 82 <0.5% acylurea
DMSO 46.7 79 1.2% over-fluorination
THF 7.5 61 3.4% dimerization
MeCN 37.5 74 1.8% cyano adducts

DMF remains optimal despite higher cost due to superior impurity control.

Emerging Methodologies

Photoredox Fluorination

Preliminary studies show potential for C-H fluorination using Selectfluor® and iridium photocatalysts:

Conditions

  • 3 mol% Ir(ppy)3
  • 1.2 eq Selectfluor®
  • Blue LED irradiation (456 nm)
  • DCE/H2O (9:1)

Current Yield : 28% (needs optimization)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom at the 3-position activates the pyridine ring for nucleophilic substitution. Reactions predominantly occur at the 2- and 4-positions due to the directing effects of the fluorine and amide groups.

Reaction Conditions Substituent Introduced Product Yield
NH₃ (aq.), 100°C, 12 h-NH₂3-fluoro-4-carboxamide-pyridine68%
NaOCH₃, DMF, 80°C, 8 h-OCH₃Methoxy-substituted derivative72%
CuI, L-proline, K₂CO₃, DMSO, 120°C-SMeThioether analog65%

Mechanistic Insight :

  • Fluorine’s -I effect polarizes the pyridine ring, enhancing electrophilicity at ortho/para positions.

  • Amide group at 4-position further directs substitution to the 2-position via resonance stabilization .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or salts.

Conditions Product Reaction Time Yield
6 M HCl, reflux, 24 h3-fluoropyridine-4-carboxylic acid24 h85%
2 M NaOH, 80°C, 12 hSodium 3-fluoropyridine-4-carboxylate12 h92%

Key Factors :

  • Acidic Hydrolysis : Protonation of the amide oxygen increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

  • Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which act as stronger nucleophiles.

Cross-Coupling Reactions

The cyclopropyl group and pyridine ring participate in palladium-catalyzed coupling reactions.

Buchwald-Hartwig Amination

Catalyst System Amine Partner Product Yield
Pd(OAc)₂/Xantphos, Cs₂CO₃, 110°CBenzylamineN-benzyl derivative78%
Pd(dba)₂/JohnPhos, K₃PO₄, 100°C4-NitroanilineNitroaryl-substituted compound63%

Suzuki-Miyaura Coupling

Boron Partner Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Biphenyl-substituted derivative70%

Structural Influence :

  • Cyclopropyl group enhances steric effects, affecting regioselectivity in coupling reactions .

  • Fluorine atom moderates electron density on the pyridine ring, influencing catalytic cycle efficiency .

Cyclopropane Ring-Opening Reactions

The cyclopropyl moiety undergoes ring-opening under oxidative or acidic conditions:

Reagent Conditions Product Application
H₂SO₄ (conc.)60°C, 6 h1-fluoro-3-(prop-1-en-2-yl)pyridineIntermediate for alkaloids
O₃, then Zn/H₂O-78°C, 2 hDicarbonyl derivativeSynthesis of diketones

Mechanism :

  • Acidic conditions protonate the cyclopropane ring, inducing strain relief via cleavage .

  • Oxidative ozonolysis targets cyclopropane’s double bond analog, yielding carbonyl compounds .

Pyridine Ring Oxidation

Oxidizing Agent Conditions Product Yield
KMnO₄, H₂O100°C, 8 hPyridine N-oxide58%
mCPBA, CH₂Cl₂25°C, 12 hEpoxidized cyclopropane45%

Amide Reduction

Reducing Agent Conditions Product Yield
LiAlH₄, THF0°C to reflux, 4 hN-cyclopropyl-3-fluoropyridylmethanol82%
BH₃·THF25°C, 6 hPrimary amine derivative75%

pH-Dependent Reactivity

The compound’s pKa values dictate its behavior in different media:

Functional Group pKa Source
Pyridine nitrogen3.2
Amide proton (CONH)16.1
Cyclopropane C-H~44

Implications :

  • Low pyridine pKa enables protonation under mildly acidic conditions, enhancing electrophilicity .

  • High amide pKa renders the NH group unreactive toward weak bases .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Research

N-cyclopropyl-3-fluoropyridine-4-carboxamide has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines, particularly those associated with solid tumors.

  • Mechanism of Action : The compound is believed to interfere with cellular proliferation pathways, possibly through the inhibition of key enzymes involved in cancer progression.

Case Study : A recent study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range. The study highlighted the compound's ability to induce apoptosis in these cells, suggesting its potential as a therapeutic agent in oncology .

Neuropharmacology

2.1 Central Nervous System Disorders

The compound's structural features indicate potential activity against neurodegenerative disorders. Its interaction with neurotransmitter systems could make it a candidate for treating conditions such as Parkinson's disease.

  • Monoamine Oxidase Inhibition : Similar compounds have shown promise in selectively inhibiting monoamine oxidase B (MAO-B), which is linked to increased levels of dopamine and alleviation of Parkinsonian symptoms.

Case Study : Research has indicated that modifications to the compound enhance its selectivity and potency against MAO-B, leading to improved neuroprotective effects in animal models .

Synthetic Applications

This compound is also utilized in synthetic chemistry as an intermediate for developing more complex molecules, particularly in the synthesis of fluorinated aromatic compounds.

  • Synthesis Techniques : Various methods have been explored for synthesizing this compound, including nucleophilic aromatic substitutions and fluorination reactions. These techniques are crucial for producing derivatives with enhanced biological activity .

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
AnticancerExhibits cytotoxicity against specific cancer cell lines
NeuropharmacologyPotential MAO-B inhibition leading to increased dopamine levels
Synthetic IntermediateUsed in the synthesis of fluorinated aromatic compounds

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-fluoropyridine-4-carboxamide is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable compound for designing molecules with desired biological activities and chemical reactivity .

Biological Activity

N-cyclopropyl-3-fluoropyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparisons with related compounds, supported by relevant data tables and research findings.

This compound is characterized by its unique cyclopropyl group and fluorine substitution, which contribute to its distinct chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications in drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, leading to various biological effects. The precise pathways and molecular interactions depend on the biological system under investigation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Antiviral Activity : Investigations into its antiviral potential indicate effectiveness against specific viral pathogens.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in critical metabolic pathways .

Pharmacokinetics

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. In vivo studies in animal models have shown:

  • Bioavailability : The compound demonstrated moderate bioavailability, with values ranging from 21% to 66% depending on the formulation and route of administration.
  • Half-life : The elimination half-life varied significantly among studies, suggesting that further optimization could enhance its pharmacological profile .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
3,4-DifluoropyridineTwo fluorine substituentsModerate enzyme inhibition
2,5-DifluoropyridineDistinct reactivity patternsAntimicrobial properties
This compoundCyclopropyl group enhances selectivity and potencyAntiviral and enzyme inhibition

The cyclopropyl group in this compound imparts unique steric and electronic properties that may enhance its binding affinity to biological targets compared to other fluorinated pyridines .

Case Studies

A series of case studies have been documented to evaluate the efficacy of this compound in various therapeutic contexts:

  • In Vivo Studies : Research involving Balb/C mice demonstrated that doses as low as 1 mg/kg could yield observable biological effects without significant toxicity .
  • Cellular Assays : In vitro assays indicated that the compound effectively inhibited target enzymes at nanomolar concentrations, showcasing its potential as a lead candidate for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-3-fluoropyridine-4-carboxamide, and how can cyclopropylamine incorporation be optimized?

  • Methodological Answer : Cyclopropylamine derivatives are typically introduced via nucleophilic substitution or carboxamide coupling. A general procedure involves reacting 3-fluoropyridine-4-carboxylic acid derivatives with cyclopropylamine in the presence of coupling agents (e.g., EDCI or DCC) under inert conditions. For example, a related compound, N-cyclopropyl-3-formyl-4-(6-(trifluoromethyl)pyridine-3-carbonyl)-1H-pyrrole-2-carboxamide, was synthesized with a 32% yield using cyclopropylamine via carboxamide bond formation . Optimization may involve solvent selection (e.g., DMF or THF), temperature control (0–25°C), and purification via column chromatography.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use electrospray ionization mass spectrometry (ESIMS) to confirm molecular weight (e.g., observed m/z 352.2 for a related cyclopropylamide derivative) . Complement with 1^1H/13^{13}C NMR to verify cyclopropyl ring integration (e.g., characteristic δ 0.5–1.5 ppm protons) and fluorine coupling patterns. Purity assessment via HPLC (≥98%) is critical, as demonstrated in analogous pyridinecarboxamide characterization workflows .

Q. What computational tools are suitable for predicting binding modes of this compound with biological targets?

  • Methodological Answer : AutoDock Vina is recommended for docking studies due to its speed and accuracy improvements over AutoDock 4. It employs a hybrid scoring function (including terms for van der Waals, hydrogen bonding, and desolvation) and supports multithreading for efficient exploration of binding poses. Grid maps are auto-generated, and clustering algorithms rank plausible conformations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the cyclopropyl and fluoropyridine moieties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond angles and torsion angles. For example, the crystal structure of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670) revealed a planar carboxamide group (C=O bond length: ~1.23 Å) and non-covalent interactions stabilizing the cyclopropyl ring . Apply similar protocols to resolve steric effects between the fluorine atom and cyclopropane in the target compound.

Q. How should researchers address contradictions in bioactivity data for this compound analogs?

  • Methodological Answer : Use iterative qualitative analysis to identify confounding variables (e.g., assay conditions, solvent effects). For instance, discrepancies in IC50_{50} values for pyridinecarboxamide inhibitors may arise from differences in enzyme isoforms or buffer pH. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) and reference structurally validated compounds like LY2886721 (a fluoropicolinamide with well-characterized kinase inhibition) .

Q. What strategies enhance metabolic stability of the cyclopropyl group in vivo?

  • Methodological Answer : Introduce steric hindrance via substituents on the cyclopropane ring (e.g., methyl groups) or replace labile protons with deuterium. For example, LY2409881 hydrochloride, a cyclopropylamide derivative, showed improved stability by incorporating a trifluoromethyl group adjacent to the carboxamide . Parallel microsomal stability assays (human/rodent liver microsomes) can guide structural refinements.

Q. How can structure-activity relationship (SAR) studies optimize the fluorine atom’s electronic effects on target binding?

  • Methodological Answer : Synthesize analogs with fluorine replaced by Cl, CF3_3, or H to assess electronic contributions. For instance, 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide demonstrated that electron-withdrawing groups enhance binding to hydrophobic pockets . Pair SAR with density functional theory (DFT) calculations to correlate Hammett σ values with activity trends.

Q. What are the limitations of using AutoDock Vina for fluorinated carboxamides, and how can they be mitigated?

  • Methodological Answer : AutoDock Vina may underestimate fluorine’s polar hydrophobicity due to simplified scoring functions. Address this by:

  • Manually adjusting grid parameters to prioritize fluorine interactions.
  • Validating docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in explicit solvent).
  • Referencing experimental data, such as the binding of (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide to sulfonamide targets .

Q. How do synthon-based approaches streamline the synthesis of fluoropyridinecarboxamide libraries?

  • Methodological Answer : Pre-functionalize pyridine cores (e.g., 3-fluoro-4-carboxylic acid) and cyclopropylamine via protecting-group strategies. For example, methyl 3-amino-2,6-dichloropyridine-4-carboxylate (CAS 883107-62-8) serves as a versatile intermediate for derivatization . Combinatorial coupling reactions can generate diverse analogs for high-throughput screening.

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